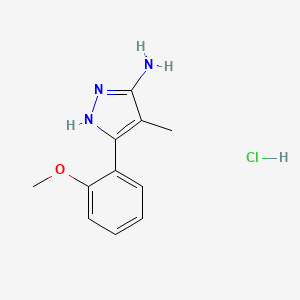

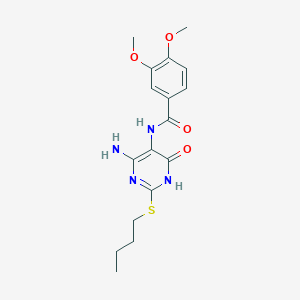

3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

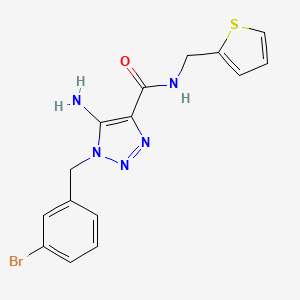

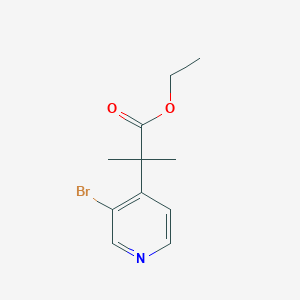

The compound “3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-5-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “2-methoxyphenyl” and “4-methyl” parts suggest the presence of a phenyl ring with a methoxy (OCH3) group attached, and a methyl (CH3) group attached to the pyrazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the connection of chemically distinct fragments. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, the use of organoboron reagents plays a crucial role. These reagents are stable, readily prepared, and environmentally benign. The transmetalation step involves transferring nucleophilic organic groups from boron to palladium, leading to the formation of new carbon–carbon bonds .

Boron Reagents

The compound belongs to the class of boron reagents. These reagents have been tailored for specific SM coupling conditions. Their physical and chemical properties vary, but they all facilitate the formation of carbon–carbon bonds. Researchers have developed several classes of boron reagents, each with distinct features. These reagents are essential tools in synthetic chemistry, enabling the construction of complex molecules .

Arylation and Functionalization

The compound’s aryl moiety (the 2-methoxyphenyl group) makes it valuable for arylation reactions. Arylation involves introducing an aryl group (such as phenyl or substituted phenyl) onto another molecule. Researchers use this strategy to modify organic compounds, synthesize pharmaceuticals, and create functional materials .

Butenoic Acid Derivatives

The compound’s structure includes a butenoic acid moiety. Butenoic acids and their derivatives participate in various biological processes. They can act as intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. Additionally, they exhibit interesting bioactivity profiles, making them attractive targets for drug discovery .

Medicinal Chemistry

Exploring the pharmacological potential of this compound is essential. Researchers may investigate its interactions with biological targets, assess its toxicity, and explore its potential as a lead compound for drug development. Its unique structure could inspire novel therapeutic agents .

Agrochemicals and Crop Protection

Given the compound’s aromatic and unsaturated features, it might find applications in agrochemicals. Researchers could explore its pesticidal properties or use it as a starting point for designing environmentally friendly crop protection agents .

Propriétés

IUPAC Name |

5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-7-10(13-14-11(7)12)8-5-3-4-6-9(8)15-2;/h3-6H,1-2H3,(H3,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSBITLZIDHXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CC=C2OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)

![Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2600360.png)